molecular formula C13H13ClN2 B1443310 N-Benzyl-6-chloro-N-methyl-2-pyridinamine CAS No. 1219972-10-7

N-Benzyl-6-chloro-N-methyl-2-pyridinamine

Cat. No. B1443310
M. Wt: 232.71 g/mol
InChI Key: QYMHFUDSNAUJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-6-chloro-N-methyl-2-pyridinamine, also known as BCP, is a synthetic compound that has been used in a variety of scientific research applications. BCP is a member of the pyridinamine compound family, which has been studied for its potential to act as an enzyme inhibitor, as well as its ability to bind to DNA and RNA. BCP has been used to study the effects of gene expression and to help understand the mechanism of action of drugs. In addition, BCP has been used to study the biochemical and physiological effects of various drugs, as well as the advantages and limitations of laboratory experiments.

Scientific Research Applications

N-Benzyl-6-chloro-N-methyl-2-pyridinamine has been used in a variety of scientific research applications. It has been used to study the effects of gene expression, as well as to help understand the mechanism of action of drugs. N-Benzyl-6-chloro-N-methyl-2-pyridinamine has also been used to study the biochemical and physiological effects of various drugs, as well as the advantages and limitations of laboratory experiments. In addition, N-Benzyl-6-chloro-N-methyl-2-pyridinamine has been used to study the effects of oxidative stress and to investigate the role of nitric oxide in the body.

Mechanism Of Action

N-Benzyl-6-chloro-N-methyl-2-pyridinamine has been shown to act as an enzyme inhibitor, as well as to bind to DNA and RNA. N-Benzyl-6-chloro-N-methyl-2-pyridinamine has been found to inhibit the activity of a number of enzymes, including adenosine deaminase, which is involved in the metabolism of nucleic acids. N-Benzyl-6-chloro-N-methyl-2-pyridinamine has also been found to bind to DNA and RNA, which can help to regulate the expression of genes.

Biochemical And Physiological Effects

N-Benzyl-6-chloro-N-methyl-2-pyridinamine has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, as well as to have an effect on the immune system. In addition, N-Benzyl-6-chloro-N-methyl-2-pyridinamine has been found to have a protective effect against oxidative stress, as well as to have an effect on the metabolism of glucose. N-Benzyl-6-chloro-N-methyl-2-pyridinamine has also been found to have an effect on the production of nitric oxide, which is involved in a number of physiological processes.

Advantages And Limitations For Lab Experiments

N-Benzyl-6-chloro-N-methyl-2-pyridinamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of N-Benzyl-6-chloro-N-methyl-2-pyridinamine is its low cost and availability, as it is a synthetic compound. In addition, N-Benzyl-6-chloro-N-methyl-2-pyridinamine is relatively stable and can be stored for long periods of time. However, N-Benzyl-6-chloro-N-methyl-2-pyridinamine can be toxic in high doses, and it is not recommended for use in humans or animals.

Future Directions

N-Benzyl-6-chloro-N-methyl-2-pyridinamine has a number of potential future directions for research. One potential direction is to further investigate the effects of N-Benzyl-6-chloro-N-methyl-2-pyridinamine on gene expression and the mechanism of action of drugs. Another potential direction is to investigate the effects of N-Benzyl-6-chloro-N-methyl-2-pyridinamine on oxidative stress and nitric oxide production. In addition, N-Benzyl-6-chloro-N-methyl-2-pyridinamine could be used to study the effects of drugs on biochemical and physiological processes, as well as to further investigate the advantages and limitations of laboratory experiments. Finally, N-Benzyl-6-chloro-N-methyl-2-pyridinamine could be used to develop new drugs and treatments, as well as to further investigate the potential therapeutic effects of N-Benzyl-6-chloro-N-methyl-2-pyridinamine.

properties

IUPAC Name

N-benzyl-6-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-16(10-11-6-3-2-4-7-11)13-9-5-8-12(14)15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHFUDSNAUJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-6-chloro-N-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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